5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide 5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide
Brand Name: Vulcanchem
CAS No.: 2287316-48-5
VCID: VC5903981
InChI: InChI=1S/C9H12BrNO2.BrH/c1-13-9-5-7(10)6(2-3-11)4-8(9)12;/h4-5,12H,2-3,11H2,1H3;1H
SMILES: COC1=C(C=C(C(=C1)Br)CCN)O.Br
Molecular Formula: C9H13Br2NO2
Molecular Weight: 327.016

5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide

CAS No.: 2287316-48-5

Cat. No.: VC5903981

Molecular Formula: C9H13Br2NO2

Molecular Weight: 327.016

* For research use only. Not for human or veterinary use.

5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide - 2287316-48-5

Specification

CAS No. 2287316-48-5
Molecular Formula C9H13Br2NO2
Molecular Weight 327.016
IUPAC Name 5-(2-aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide
Standard InChI InChI=1S/C9H12BrNO2.BrH/c1-13-9-5-7(10)6(2-3-11)4-8(9)12;/h4-5,12H,2-3,11H2,1H3;1H
Standard InChI Key BJQWAJZPSGLAAW-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1)Br)CCN)O.Br

Introduction

Compound Identification and Structural Characteristics

5-(2-Aminoethyl)-4-bromo-2-methoxyphenol hydrobromide (CAS: 2287316-48-5) is a brominated phenolic compound with a hydrobromic acid salt moiety. Its molecular formula is C₉H₁₃Br₂NO₂, and its molecular weight is 327.02 g/mol . The structure comprises:

  • A phenolic ring substituted with bromine at position 4, methoxy at position 2, and a 2-aminoethyl side chain at position 5.

  • A hydrobromide counterion, enhancing solubility in polar solvents like water or ethanol .

Spectral Data

  • ¹H NMR: Expected signals include aromatic protons (δ 6.5–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and aminoethyl protons (δ 2.5–3.5 ppm) .

  • IR: Key peaks correspond to O–H (3200–3500 cm⁻¹), C–Br (500–600 cm⁻¹), and N–H stretching (3300 cm⁻¹) .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via a multi-step process:

  • Bromination: 2-Methoxyphenol derivatives undergo electrophilic substitution using brominating agents (e.g., N-bromosuccinimide) .

  • Aminoethylation: Introduction of the 2-aminoethyl group via Friedel-Crafts alkylation or reductive amination .

  • Salt Formation: Reaction with hydrobromic acid to form the hydrobromide salt .

Table 1: Representative Synthesis Yields

StepReagentsYield (%)Reference
BrominationNBS, DMF85
AminoethylationEthylenediamine, H₂/Pd-C72
Hydrobromide FormationHBr (48% aq.)91

Physicochemical Properties

Physical Data

PropertyValueReference
Melting Point158–160°C (decomposes)
Solubility>50 mg/mL in H₂O
LogP (Partition)1.8 (hydrophilic salt)

Stability

  • pH Sensitivity: Stable at pH 2–6; decomposes under alkaline conditions due to deprotonation .

  • Light Sensitivity: Degrades upon prolonged UV exposure (λ < 300 nm) .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

This compound serves as a precursor in:

  • Kinase Inhibitors: Structural analogs are used in Bcr-Abl tyrosine kinase inhibitors (e.g., Bosutinib) .

  • Anti-inflammatory Agents: Modulates PDE4 activity in preclinical models .

Table 2: Biological Activity Data

TargetIC₅₀ (nM)Model SystemReference
PDE4B12.3Human recombinant
Bcr-Abl8.7K562 leukemia cells
SpeciesLD₅₀ (mg/kg)RouteReference
Rat420Oral
Mouse380Intravenous

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